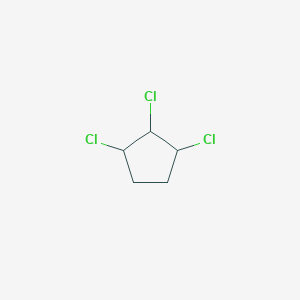
1,2,3-Trichlorocyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trichlorocyclopentane is an organic compound with the molecular formula C5H7Cl3 It is a chlorinated derivative of cyclopentane, where three hydrogen atoms are replaced by chlorine atoms at the 1, 2, and 3 positions
Méthodes De Préparation
1,2,3-Trichlorocyclopentane can be synthesized through several methods. One common synthetic route involves the chlorination of cyclopentane. This reaction typically requires the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,2,3-Trichlorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various chlorinated cyclopentanones or cyclopentadienes, depending on the reaction conditions and oxidizing agents used.
Applications De Recherche Scientifique
1,2,3-Trichlorocyclopentane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable for studying substitution and reduction mechanisms.
Biology and Medicine: Research into its biological activity and potential medicinal properties is ongoing. Chlorinated cyclopentanes may exhibit antimicrobial or anticancer activities, making them candidates for drug development.
Mécanisme D'action
The mechanism of action of 1,2,3-trichlorocyclopentane depends on the specific reactions it undergoes. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the compound is converted back to cyclopentane through the addition of hydrogen atoms. The exact molecular targets and pathways involved in its biological activity are still under investigation .
Comparaison Avec Des Composés Similaires
1,2,3-Trichlorocyclopentane can be compared to other chlorinated cyclopentanes, such as 1,2,4-trichlorocyclopentane and 1,3,5-trichlorocyclopentane. These compounds differ in the positions of the chlorine atoms, which can affect their reactivity and applications. For example, 1,2,4-trichlorocyclopentane may have different substitution patterns and reaction conditions compared to this compound .
Propriétés
Numéro CAS |
5330-60-9 |
|---|---|
Formule moléculaire |
C5H7Cl3 |
Poids moléculaire |
173.46 g/mol |
Nom IUPAC |
1,2,3-trichlorocyclopentane |
InChI |
InChI=1S/C5H7Cl3/c6-3-1-2-4(7)5(3)8/h3-5H,1-2H2 |
Clé InChI |
QYSNWQRPZMUDMY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



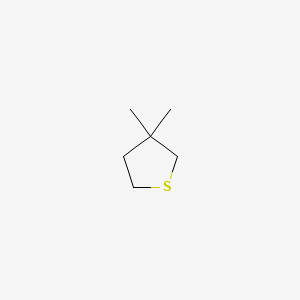
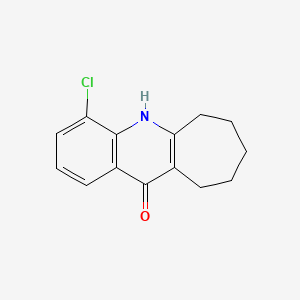
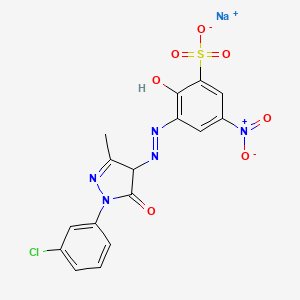
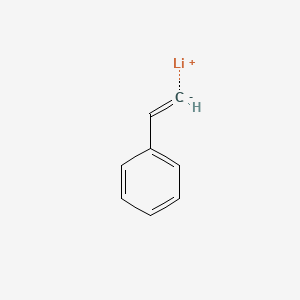
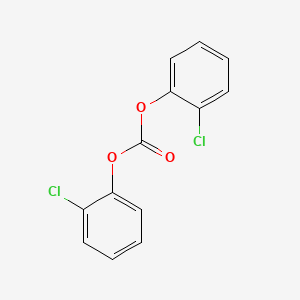
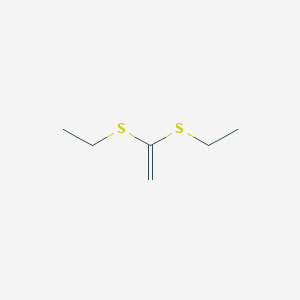
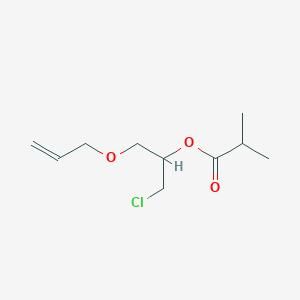
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)
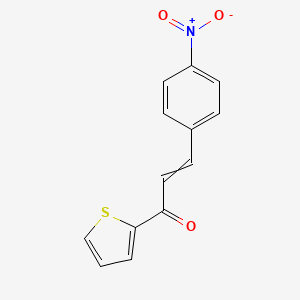
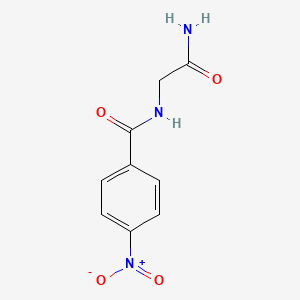
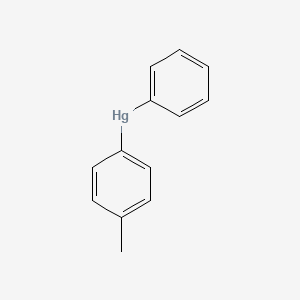
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
